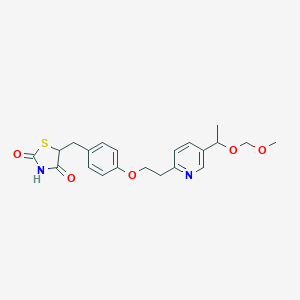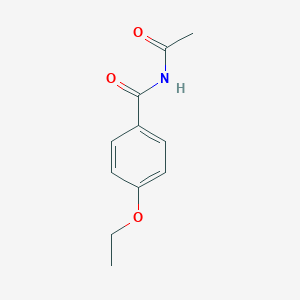
N-Acetyl-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-4-ethoxybenzamide, also known as AEBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AEBA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 209.23 g/mol. In
Aplicaciones Científicas De Investigación
N-Acetyl-4-ethoxybenzamide has been shown to have potential applications in various scientific research fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-Acetyl-4-ethoxybenzamide has been studied for its potential as an anti-inflammatory and analgesic agent. In materials science, N-Acetyl-4-ethoxybenzamide has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, N-Acetyl-4-ethoxybenzamide has been used as a derivatizing agent for the analysis of amino acids and peptides.
Mecanismo De Acción
The exact mechanism of action of N-Acetyl-4-ethoxybenzamide is not fully understood, but it is believed to work through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. N-Acetyl-4-ethoxybenzamide has been shown to selectively inhibit the COX-2 isoform, which is primarily responsible for inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
N-Acetyl-4-ethoxybenzamide has been shown to have anti-inflammatory and analgesic effects in various animal models. In a study conducted on rats, N-Acetyl-4-ethoxybenzamide was found to significantly reduce paw edema and thermal hyperalgesia, which are indicators of inflammation and pain, respectively. N-Acetyl-4-ethoxybenzamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Acetyl-4-ethoxybenzamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. Additionally, N-Acetyl-4-ethoxybenzamide has been shown to have low toxicity and is generally well-tolerated in animal models. However, one limitation of using N-Acetyl-4-ethoxybenzamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on N-Acetyl-4-ethoxybenzamide. One area of interest is the development of novel materials using N-Acetyl-4-ethoxybenzamide as a building block. Another area of interest is the optimization of N-Acetyl-4-ethoxybenzamide as an anti-inflammatory and analgesic agent. Further research is needed to fully understand the mechanism of action of N-Acetyl-4-ethoxybenzamide and to identify potential therapeutic targets. Additionally, the use of N-Acetyl-4-ethoxybenzamide as a derivatizing agent for the analysis of amino acids and peptides may have applications in the field of proteomics.
Métodos De Síntesis
N-Acetyl-4-ethoxybenzamide can be synthesized through a multistep process that involves the reaction of 4-ethoxybenzoyl chloride with N-acetylanthranilic acid in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-Acetyl-4-ethoxybenzamide.
Propiedades
Número CAS |
143827-56-9 |
|---|---|
Nombre del producto |
N-Acetyl-4-ethoxybenzamide |
Fórmula molecular |
C11H13NO3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
N-acetyl-4-ethoxybenzamide |
InChI |
InChI=1S/C11H13NO3/c1-3-15-10-6-4-9(5-7-10)11(14)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13,14) |
Clave InChI |
IJEMSCSHIHYCHN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=O)C |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NC(=O)C |
Otros números CAS |
143827-56-9 |
Sinónimos |
Benzamide, N-acetyl-4-ethoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



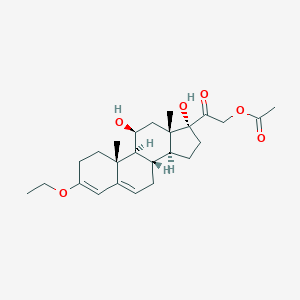
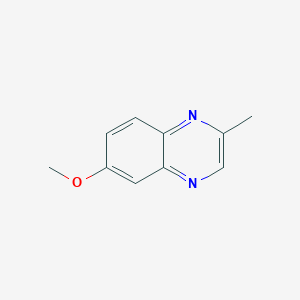
![[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate](/img/structure/B123614.png)

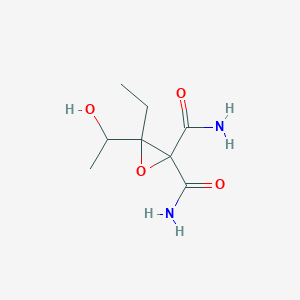

![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B123626.png)

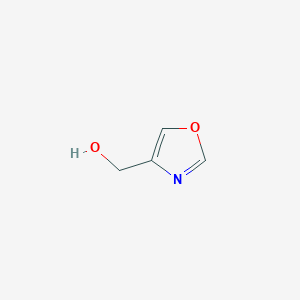
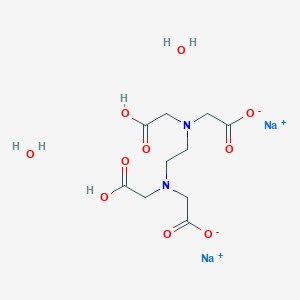
![2-[[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B123632.png)

